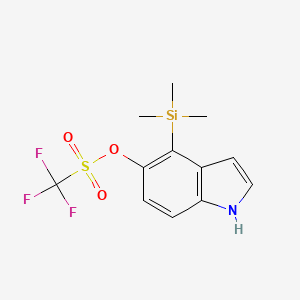![molecular formula C26H21ClN4O2 B12047133 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)
3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a chlorobenzyl group, and a phenylpropenylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride under basic conditions.
Formation of the phenylpropenylidene moiety: This is typically done through a condensation reaction between the pyrazole intermediate and cinnamaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropenylidene moiety.
Reduction: Reduction reactions can occur at the pyrazole ring or the phenylpropenylidene moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting due to its known biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the pyrazole ring and the phenylpropenylidene moiety may offer unique interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the phenylpropenylidene moiety can participate in π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which can offer distinct reactivity and interactions compared to similar compounds. The presence of the chlorobenzyl group and the phenylpropenylidene moiety provides unique opportunities for further functionalization and application.
Propriétés
Formule moléculaire |
C26H21ClN4O2 |
|---|---|
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-21-14-12-20(13-15-21)18-33-25-11-5-4-10-22(25)23-17-24(30-29-23)26(32)31-28-16-6-9-19-7-2-1-3-8-19/h1-17H,18H2,(H,29,30)(H,31,32)/b9-6+,28-16+ |
Clé InChI |
NFRJHKHKEVGPGM-BCPKMMRNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)



![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)
![2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)

![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)

